ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate is an organic compound characterized by its complex structure involving multiple functional groups, including thioxotetrahydropyrimidinyl, amino, and benzothiazole groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to target a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One possible route includes:
Formation of Intermediate 1: : The synthesis begins with the preparation of 4,6-dioxo-2-thioxotetrahydropyrimidine. This involves the cyclization of appropriate precursors under acidic or basic conditions.
Condensation: : The intermediate is then reacted with ethyl benzo[d]thiazole-6-carboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods are proprietary, they generally involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. High-performance liquid chromatography (HPLC) is often used to purify the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, the compound can undergo transformations leading to more oxidized derivatives.
Reduction: : Reduction reactions can be applied to specific functional groups within the molecule, potentially altering its reactivity and properties.
Substitution: : Substitution reactions, particularly on the benzothiazole ring, can yield various derivatives with different substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substituents: : Halides, amines, and other nucleophiles depending on the desired substitution
Major Products
The major products of these reactions can vary but typically involve modified versions of the parent compound, with changes primarily on the benzothiazole or pyrimidine rings.
Scientific Research Applications
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate has a wide range of applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Medicine: : Research is ongoing into its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: : Could be used in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
Ethyl benzo[d]thiazole-6-carboxylate
4,6-dioxo-2-thioxotetrahydropyrimidine
Benzothiazole derivatives
Properties
IUPAC Name |
ethyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c1-2-23-13(22)7-3-4-9-10(5-7)25-15(17-9)16-6-8-11(20)18-14(24)19-12(8)21/h3-6H,2H2,1H3,(H3,18,19,20,21,24)/b16-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIFDDUSDOIYFW-OMCISZLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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